Epipterosin L 2'-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of glucoside compounds, like Epipterosin L 2'-O-glucoside, often involves complex organic reactions that aim to attach glucose or other sugar molecules to another organic compound. While specific synthesis pathways for Epipterosin L 2'-O-glucoside were not directly found, similar synthesis processes involve glycosidation reactions. For instance, a study describes a new method for the synthesis of glycosides, highlighting the reaction between epipodophyllotoxin and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose under specific conditions to yield a glucoside compound (Kuhn & Wartburg, 1968).

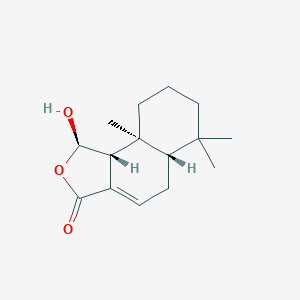

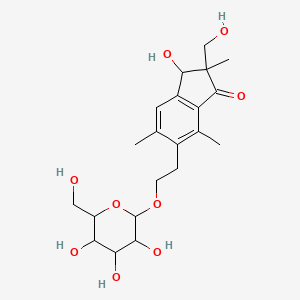

Molecular Structure Analysis

Molecular structure analysis of glucosides, including Epipterosin L 2'-O-glucoside, relies on spectroscopic and computational methods to determine the spatial arrangement of atoms within the molecule. Studies often employ NMR spectroscopy, mass spectrometry, and computational modeling to elucidate structures. For example, the determination of glucosyl beta 1-N-(omega-O-linoleoyl)-acylsphingosines in human epidermis used 1H-NMR spectroscopy and mass spectrometry for structural determination (Hamanaka et al., 1989).

Aplicaciones Científicas De Investigación

Iridoid Glycosides in Scientific Research

Iridoid glycosides, including compounds like geniposide, have been studied extensively for their therapeutic potential and biological activities. Research has demonstrated a variety of effects, including anti-inflammatory, antioxidative, and glucose-regulating properties, which are relevant to conditions such as diabetes, cardiovascular disease, and inflammatory disorders.

Anti-inflammatory Properties : Geniposide has been shown to exhibit anti-inflammatory effects in various models. For instance, studies on macrophages and mouse models have demonstrated that geniposide inhibits the inflammatory response, suggesting potential for treating inflammation-related diseases (Fu et al., 2012).

Antioxidative Effects : The antioxidative properties of geniposide have been explored, indicating its potential to counter oxidative stress, a key factor in the pathogenesis of diabetes mellitus and cardiovascular diseases. Such effects highlight the therapeutic relevance of iridoid glycosides in managing oxidative stress-related conditions (Li et al., 2019).

Glucose Regulation : Research has also focused on the glucose-regulating effects of geniposide, suggesting its role in managing blood glucose levels and its potential as a treatment for diabetes. Geniposide's ability to influence glucose metabolism indicates its relevance in diabetes research and therapy (Wu et al., 2009).

Propiedades

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENVHFVXODVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102594522 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.